Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-
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Overview
Description
Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms attached to the benzene ring and an additional trifluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pentafluorobenzene with a trifluoroethenylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The trifluoroethenyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of one or more fluorine atoms with other functional groups .
Scientific Research Applications
Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The trifluoroethenyl group can interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzene: Lacks the trifluoroethenyl group, making it less reactive in certain reactions.
Hexafluorobenzene: Contains an additional fluorine atom, which can alter its chemical properties.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a trifluoroethenyl group, leading to different reactivity patterns.
Uniqueness
Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]- is unique due to the combination of multiple fluorine atoms and the trifluoroethenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8F8O |
---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,2,2-trifluoroethenoxy)benzene |
InChI |
InChI=1S/C8F8O/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15 |
InChI Key |
VXDMAOXNTAQJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=C(F)F)F |
Origin of Product |
United States |
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